6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the transformation of simpler pyrimidinones or related compounds into more complex structures through various chemical reactions. For instance, the conversion of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives through reactions with amines and treatment with SOCl2-DMF demonstrates the synthetic versatility of pyrimidine compounds (Botta et al., 1985).
Molecular Structure Analysis
Pyrimidine derivatives exhibit diverse molecular structures, which can significantly influence their chemical reactivity and physical properties. The crystal and molecular structure analysis of pyrimidine derivatives, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, highlights the planarity of the pyrimidine ring and the significance of hydrogen bonding in stabilizing these structures (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For example, the chlorination of pyrimidin-4-ols with phosphorus oxychloride and diethylaniline illustrates the chemical reactivity of these compounds and the formation of chloro derivatives, which are crucial for further chemical transformations (Harnden & Hurst, 1990).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. These properties can be tailored through chemical modifications, as demonstrated by the synthesis and analysis of various substituted pyrimidines (Avasthi et al., 1993).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including their reactivity towards different reagents, stability under various conditions, and potential for further transformations, are crucial for their application in synthetic chemistry. The benzylation and nitrosation of pyrimidine compounds, leading to the formation of benzylated and nitrosated derivatives, illustrate the chemical versatility of these compounds (Glidewell et al., 2003).
Scientific Research Applications
Pyrimidines, including derivatives like 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, have been found to be conducive for dual human thymidylate synthase-dihydrofolate reductase inhibitory activity, which is significant in medicinal chemistry (Gangjee, Qiu, Li, & Kisliuk, 2008).
Pyrimidine derivatives have also shown potential in synthesizing various pharmacologically active compounds. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been used to synthesize compounds with significant biological activity (Bol’but, Kemskii, & Vovk, 2014).
Research has shown that pyrimidines can serve as cofactors for enzymes such as phenylalanine hydroxylase. This offers valuable insights into binding forces, transition states, and mechanisms of oxygen activation, which are crucial for understanding biochemical pathways (Bailey & Ayling, 1978).
There are studies focusing on how pyrimidine-based compounds can be targeted in pharmaceuticals by manipulating hydrogen bonding processes, potentially improving drug action in biological and medical contexts (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Novel pyrimidine derivatives have shown significant analgesic and anti-pyretic activities. Compounds with amino groups at specific positions have been noted for enhancing these activities (Keri, Hosamani, Shingalapur, & Hugar, 2010).
properties
IUPAC Name |
4-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLABUHZHXFNKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(N=CNC1=O)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289111 | |
Record name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |
CAS RN |
7400-06-8 | |
Record name | 7400-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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